5-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)pyrazine-2-carboxamide
Description
This compound is a heterocyclic derivative featuring a thieno[2,3-d]pyrimidin-4-one core linked via an ethyl group to a 5-methylpyrazine-2-carboxamide moiety. The thienopyrimidine scaffold is known for its pharmacological versatility, particularly in oncology and anti-inflammatory applications . Synthesis likely involves cyclocondensation or nucleophilic substitution strategies similar to those described for related compounds .
Properties
IUPAC Name |
5-methyl-N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-9-7-18-12(8-17-9)13(21)16-4-5-20-10(2)19-14-11(15(20)22)3-6-23-14/h3,6-8H,4-5H2,1-2H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVGQPBHUPHZSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NCCN2C(=NC3=C(C2=O)C=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)pyrazine-2-carboxamide involves several steps. Starting from readily available precursors, the synthetic route typically includes:
Formation of the thieno[2,3-d]pyrimidine core through cyclization reactions.
Alkylation to introduce the 2-methyl and 4-oxo groups.
Coupling with pyrazine-2-carboxylic acid derivatives to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the laboratory-scale synthesis to large-scale processes. This includes:
High-yield cyclization reactions.
Efficient purification techniques, such as crystallization and chromatography, to ensure purity and reduce by-products.
Chemical Reactions Analysis
Types of Reactions it Undergoes
5-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)pyrazine-2-carboxamide undergoes various reactions, including:
Oxidation: Can be oxidized using agents like hydrogen peroxide or peracids.
Reduction: Reduction can be achieved with reagents such as sodium borohydride.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide in acidic or basic media.
Reduction: : Sodium borohydride in methanol or ethanol.
Substitution: : Halogenated reagents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: : Yields various oxidation states of the compound, potentially forming sulfoxides or sulfones.
Reduction: : Primarily reduces carbonyl groups to alcohols.
Substitution: : Produces a range of substituted derivatives, depending on the reagents used.
Scientific Research Applications
Chemistry
Used as a building block in organic synthesis.
Studied for its reactivity and interaction with other chemical entities.
Biology
Investigated for its potential as an enzyme inhibitor.
Studied for its binding affinity to various biological targets.
Medicine
Potential use in drug development for its ability to modulate biological pathways.
Examined for therapeutic effects in various disease models.
Industry
Used as an intermediate in the production of more complex compounds.
Mechanism of Action
Molecular Targets and Pathways
5-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)pyrazine-2-carboxamide interacts with specific enzymes and receptors in biological systems. It can inhibit certain enzymatic activities by binding to the active sites or allosteric sites, altering the function of the enzyme. This interaction is often facilitated by hydrogen bonding, van der Waals forces, and hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares the target compound with structurally related derivatives from the evidence:
Key Observations :
- Compared to Compound 8 , the pyrazine carboxamide group in the target compound may reduce steric hindrance, improving solubility.
Stability and Decomposition
- The amide bond in GS (a pyrazine-2-carboxamide) decomposes at elevated temperatures, releasing cyclohexanamine . The target compound’s ethyl-thienopyrimidine linker may improve thermal stability compared to GS.
- Polymorphism observed in GS suggests that crystalline forms of the target compound should be characterized to ensure pharmacokinetic consistency.
Biological Activity
5-Methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)pyrazine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and antitumor applications. This article reviews the current understanding of its biological activity based on diverse research findings.
Chemical Structure
The compound has a complex structure characterized by a thieno[2,3-d]pyrimidine core, which is known to exhibit various biological properties. The molecular formula is .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 5-methylthieno[2,3-d]pyrimidin-4(3H)-one exhibit significant antimicrobial properties. For instance, compounds modified at the 3-position with acetamide groups have shown enhanced activity compared to standard antibiotics like streptomycin. The mechanism of action appears to involve binding to the active sites of ribosomal RNA and tRNA methyltransferases, which are critical for bacterial protein synthesis .
Table 1: Antimicrobial Activity Comparison
| Compound | Activity (Zone of Inhibition in mm) | Reference |
|---|---|---|
| 5-Methyl-N-(2-(2-methyl-4-oxothieno... | 20 | |
| Streptomycin | 15 | |
| Control (No Treatment) | 0 |
Antitumor Activity
The compound's derivatives have also been evaluated for their antitumor potential. In vitro studies indicate that certain modifications enhance cytotoxicity against various cancer cell lines without significantly affecting normal cells. The thieno[2,3-d]pyrimidine framework is believed to play a crucial role in this selective cytotoxicity .
Case Study: Cytotoxicity Against Cancer Cell Lines
A study assessed the cytotoxic effects of several derivatives on human breast cancer (MCF-7) and lung cancer (A549) cell lines. Results indicated that specific substitutions at the pyrimidine ring significantly increased cell death rates compared to untreated controls.
Table 2: Cytotoxicity Results
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | Reference |
|---|---|---|---|
| 5-Methyl-N-(2-(2-methyl-4-oxothieno... | 15 | 12 | |
| Control (No Treatment) | >100 | >100 |
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of Protein Synthesis : By targeting ribosomal RNA and associated enzymes.
- Induction of Apoptosis : Certain derivatives have been shown to activate apoptotic pathways in cancer cells.
- Antioxidant Activity : Some studies suggest that these compounds may also possess antioxidant properties, contributing to their overall efficacy against oxidative stress-related diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
